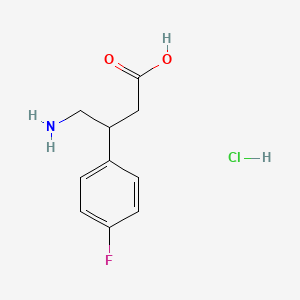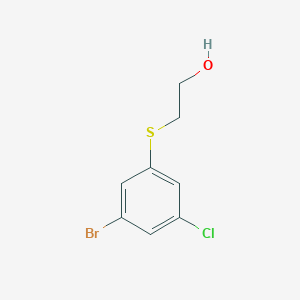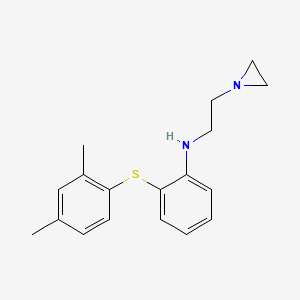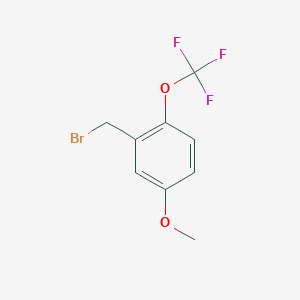
2-(Bromomethyl)-4-methoxy-1-(trifluoromethoxy)benzene
Overview
Description
“2-(Bromomethyl)-4-methoxy-1-(trifluoromethoxy)benzene” is a chemical compound. It is related to 1-Bromo-3-(trifluoromethoxy)benzene which undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, 1-trifluoromethoxy-4-(trifluoromethyl)benzene affords 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid after lithiation and carboxylation .Molecular Structure Analysis
The molecular structure of similar compounds like 1-Bromomethyl-4-(2,2,2-trifluoroethyl)benzene has been analyzed. The empirical formula is C9H8BrF3 and the molecular weight is 253.06 .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For example, 1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, 1-Bromo-2-(trifluoromethoxy)benzene is a colorless to almost colorless clear liquid with a purity of more than 98% (GC). It has a boiling point of 160 °C and a refractive index of 1.46 .Scientific Research Applications
Aryne Route to Naphthalenes
- Synthesis of Naphthalenes : In a study by Schlosser and Castagnetti (2001), the generation of aryne intermediates from 1-bromo-2-(trifluoromethoxy)benzene and their subsequent reactions to produce 1- and 2-(trifluoromethoxy)naphthalenes are explored. This study illustrates a novel approach in synthesizing naphthalene derivatives using bromomethyl compounds.
Trifluoromethoxylation of Aliphatic Substrates
- Aliphatic Trifluoromethyl Ethers : Marrec et al. (2010) report a method for nucleophilic substitution of activated bromides to produce aliphatic trifluoromethyl ethers using 2,4-dinitro(trifluoromethoxy)benzene Marrec, Billard, Vors, Pazenok, Langlois (2010). This research contributes to the development of new synthetic routes for functionalizing aliphatic compounds with trifluoromethoxy groups.
Synthesis of Biological Compounds
- Natural Product Synthesis : Akbaba et al. (2010) describe the synthesis of a biologically active natural product, starting from a methoxymethyl-substituted compound, demonstrating the utility of bromomethyl compounds in the synthesis of complex organic molecules Akbaba, Balaydın, Göksu, Şahin, Menzek (2010).
Electrosynthesis in Organic Chemistry
- Paired Diels–Alder Electro-synthesis : Habibi, Pakravan, and Nematollahi (2014) conducted a study on the electrochemical reduction of 1,2-bis(bromomethyl)benzene, leading to the formation of complex organic structures through electro-synthesis Habibi, Pakravan, Nematollahi (2014). This highlights the role of bromomethyl compounds in electrochemical synthetic processes.
Advanced Materials and Polymers
- Polymer Synthesis : Bai, Wu, and Shi (2006) explored the synthesis of poly(1,5-naphthylene vinylene) and its copolymers using bromomethyl compounds, demonstrating their utility in advanced materials science Bai, Wu, Shi (2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-4-methoxy-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-7-2-3-8(6(4-7)5-10)15-9(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCMWABUEGRNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-methoxy-1-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)
![7-tert-Butyl 3-ethyl 5,6-dihydroimidazo[1,2-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1383158.png)
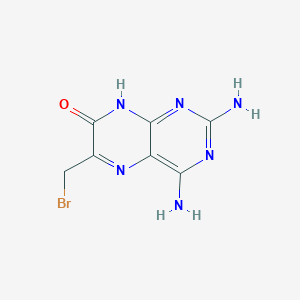

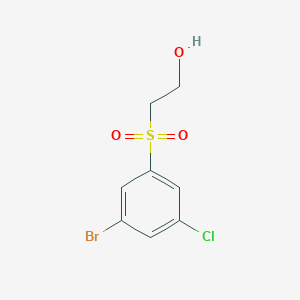

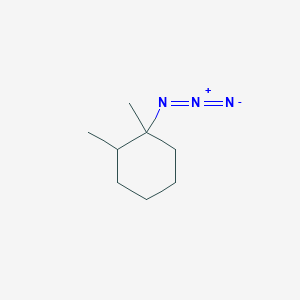
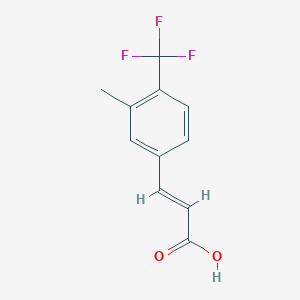


![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)
